molecular formula C16H15N7O2 B2370085 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034462-75-2

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2370085
CAS RN: 2034462-75-2
M. Wt: 337.343
InChI Key: DZQPCQHISCLNQD-UHFFFAOYSA-N
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Description

“N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms and three carbon atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of pyrazole compounds consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific molecular structure of “N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide” was not found in the retrieved papers.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. The synthesized pyrazole derivatives have demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies support its efficacy against Leishmania strains.

Antimalarial Potential

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. The hydrazine-coupled pyrazole derivatives, particularly compounds 14 and 15, showed significant inhibition against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression, highlighting its potential as an antimalarial agent .

Anticancer Properties

While not directly studied for cancer treatment, pyrazole derivatives have been investigated for their anticancer potential. Further research could explore their effects on specific cancer cell lines, including breast cancer (MCF-7) .

Anti-Inflammatory Effects

Pyrazole compounds have been associated with anti-inflammatory properties. Investigating their impact on inflammatory pathways could yield valuable insights .

Enzyme Inhibition and Beyond

Pyrazole derivatives have been investigated for selective enzyme inhibition, antipyretic effects, analgesia, and more. Their versatile pharmacological profile warrants further exploration .

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c1-2-23-8-11(6-20-23)15-21-14(25-22-15)7-17-16(24)10-3-4-12-13(5-10)19-9-18-12/h3-6,8-9H,2,7H2,1H3,(H,17,24)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPCQHISCLNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

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